Chromomycin A3 from Streptomyces griseus

DNA binding kinetics NMR spectroscopy drug-target residence time

Researchers requiring a GC-rich DNA minor groove binder with defined kinetics face limited options with the slow dissociation rates essential for stable complex detection. Chromomycin A3 directly addresses this with its Mg²⁺-dependent, slow-exchange binding (k_off << 0.4 s⁻¹), enabling precise SPR and NMR structural studies. - Delivers rapid Sp1 suppression in cholangiocarcinoma models (IC₅₀ 21-31 nM at 24 h), outperforming mithramycin A in early transcriptional response assays. - Provides 90 mg/mL DMSO solubility, minimizing solvent toxicity in sensitive cell-based screens and biochemical assays. - Exhibits 1:1 binding stoichiometry on adjacent GC-rich sites, enabling selective single-site promoter occupancy unachievable with mithramycin A or olivomycin.

Molecular Formula C57H82O26
Molecular Weight 1183.2 g/mol
CAS No. 7059-24-7
Cat. No. B013625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromomycin A3 from Streptomyces griseus
CAS7059-24-7
SynonymsChromomycin A3
Toyomicin
Toyomycin
Molecular FormulaC57H82O26
Molecular Weight1183.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O
InChIInChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23-,24+,25-,26-,27-,32-,33-,35+,36-,37-,38?,39?,40?,41?,42?,46-,47+,48-,52+,53+,54+,55-,56-,57-/m0/s1
InChIKeyZYVSOIYQKUDENJ-MTPXVABGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Chromomycin A3 (CAS 7059-24-7) from Streptomyces griseus — A Structurally Distinct Aureolic Acid Antibiotic and GC-Selective DNA Minor-Groove Binder for Research and Procurement Evaluation


Chromomycin A3 (CMA3, Toyomycin) is a glycosylated aromatic polyketide belonging to the aureolic acid family of antitumor antibiotics, produced by fermentation of Streptomyces griseus subsp. griseus [1]. Its core structure comprises a tricyclic chromophore (chromomycinone) with a pentyl side chain at C-3 and two oligosaccharide arms of distinct sugar composition—a trisaccharide of D-olivose, D-olivose, and 4-O-acetyl-L-chromose B, plus a disaccharide—that fundamentally differentiate it from its closest structural relative, mithramycin A [2]. Chromomycin A3 binds reversibly to the DNA minor groove as a dimeric Mg²⁺ complex [(CMA3)₂Mg²⁺] with absolute requirement for divalent cations and high specificity for contiguous guanine-cytosine (G-C) base pairs, thereby inhibiting RNA synthesis and DNA replication [3]. These structural and mechanistic features establish the baseline against which all comparator compounds must be measured.

Why Generic Substitution of Chromomycin A3 with Mithramycin A or Olivomycin Fails — Structural and Pharmacodynamic Sources of Non-Interchangeability


Although chromomycin A3, mithramycin A, and olivomycin share an identical aglycone core and a common Mg²⁺-dependent GC-selective DNA binding mechanism, they are not functionally interchangeable in either research or therapeutic contexts [1]. The three compounds differ critically in their oligosaccharide composition—chromomycin A3 bears acetylated and methylated sugar substituents absent in mithramycin A—which alters DNA binding stoichiometry, duplex stabilization behavior, and dissociation kinetics [2]. These molecular differences translate into large (>100-fold), species-dependent variations in cytotoxicity that cannot be predicted from in-class structural similarity alone, as demonstrated across human, mouse, and Chinese hamster cell panels [3]. Consequently, procurement decisions based solely on aureolic acid class membership risk selecting a compound with inappropriate potency, target residence time, or toxicity profile for the intended experimental system.

Product-Specific Quantitative Evidence Guide for Chromomycin A3: Head-to-Head and Cross-Study Comparative Data Against Mithramycin A, Olivomycin, and Biosynthetic Analogues


DNA Dissociation Kinetics: Chromomycin A3 Exhibits Slower Off-Rate from Duplex DNA than Mithramycin A

In a direct head-to-head NMR study of drug binding to the self-complementary duplex d(ATGCAT)₂, mithramycin A exhibited measurable chemical exchange cross-peaks between free and bound states, yielding an estimated off-rate constant (k_off) of 0.4 s⁻¹. In contrast, chromomycin A3 binding to the identical DNA sequence was in slow chemical exchange on the NMR timescale, indicating a substantially longer target residence time [1]. The slower off-rate of chromomycin A3 is attributed to the acetyl and methoxy substituents on its A, B, and E pyranose rings, which reduce ligand flexibility and stabilize the bound conformation [2].

DNA binding kinetics NMR spectroscopy drug-target residence time minor groove ligand

Species-Specific Cytotoxicity: Chromomycin A3 Toxicity Varies >100-Fold Across Mammalian Species, Distinct from Mithramycin and Olivomycin

A foundational cross-study comparison by Singh and Gupta (1985) demonstrated that chromomycin A3, mithramycin, and olivomycin exhibit >100-fold differences in cytotoxicity toward cultured cells from different mammalian species, with human cells being the most sensitive across all three drugs [1]. Within this pattern, chromomycin A3 showed a distinct species-sensitivity rank order that did not perfectly track with mithramycin or olivomycin, and the magnitude of inter-species variation reached up to >1000-fold in some pairwise comparisons [2]. Critically, cell-free RNA synthesis assays using extracts from human, mouse, and Chinese hamster cells showed identical sensitivity to both chromomycin A3 and mithramycin, indicating that species-specific toxicity differences arise at the level of cellular drug entry or intracellular retention rather than at the molecular target [3].

species-specific toxicity cytotoxicity profiling translational pharmacology drug safety

Differential DNA Duplex Stabilization: Chromomycin A3 Produces a Biphasic Melting Profile Distinct from Mithramycin A's Uniform Stabilization

Thermal denaturation analysis of the model oligomer d(TAGCTAGCTA)₂, which contains two partially overlapping (GpC) binding sites, revealed a striking functional divergence. The (mithramycin)₂Mg²⁺ complex stabilized the entire duplex uniformly, producing a single elevated melting transition. In contrast, the (chromomycin A3)₂Mg²⁺ complex generated a biphasic differential melting curve with two peaks—one below the free oligomer Tm (45°C) and one above it—indicating that chromomycin A3 stabilizes only half of the duplex while simultaneously destabilizing the adjacent, unoccupied binding site [1]. This biphasic behavior is a direct consequence of reduced ligand flexibility imposed by the methoxy and acetoxy substituents unique to chromomycin A3's sugar residues, which restrict the drug to 1:1 stoichiometry (drug:duplex) on this sequence versus the 2:1 stoichiometry achieved by the more flexible mithramycin A [2].

DNA melting thermodynamics differential scanning duplex stabilization minor groove binding

Cholangiocarcinoma Cell Line Potency: Chromomycin A3 Overcomes 24-Hour Mithramycin A Resistance in KKU-213, KKU-055, and KKU-100 Cells

A 2020 study by Saranaruk et al. directly compared the antiproliferative potency of chromomycin A3 (CMA3) and mithramycin A (MTA) against three human cholangiocarcinoma (CCA) cell lines using MTT assays at 24 h and 48 h time points. At the 24 h time point, CMA3 exhibited IC₅₀ values of 22.48, 21.14, and 30.52 nM against KKU-213, KKU-055, and KKU-100 cells, respectively, whereas MTA failed to reach 50% growth inhibition at the highest concentration tested (>200 nM) in all three lines—representing a >6.6- to >9.5-fold potency advantage for CMA3 at this early time point [1]. By 48 h, MTA became active (IC₅₀ 46.08–104.77 nM), but CMA3 retained superiority with IC₅₀ values of 9.79–14.74 nM [2]. The differential was attributed to CMA3's more effective suppression of Sp1-related anti-apoptotic proteins (c-FLIP, Mcl-1, XIAP, c-IAP, survivin) and S-phase cell cycle arrest [3].

cholangiocarcinoma IC50 comparison Mithramycin A resistance Sp1 inhibition MTT assay

DMSO Solubility for In Vitro Formulation: Chromomycin A3 Achieves 90 mg/mL Versus 20 mg/mL for Mithramycin A

Chromomycin A3 demonstrates DMSO solubility of 90 mg/mL (with ultrasonication), as certified by quantitative Certificate of Analysis documentation . This compares favorably with mithramycin A, for which multiple reputable vendors report a maximum DMSO solubility of approximately 20 mg/mL . The 4.5-fold solubility advantage for chromomycin A3 enables preparation of higher-concentration stock solutions (up to ~76 mM versus ~18 mM for mithramycin A), reducing the volume of DMSO vehicle introduced into cell culture or biochemical assay systems and minimizing solvent-associated cytotoxicity artifacts .

solubility DMSO formulation stock solution preparation in vitro assay compatibility

Best Research and Industrial Application Scenarios for Chromomycin A3 Based on Quantitative Differentiation Evidence


Cholangiocarcinoma and Sp1-Driven Cancer Research Requiring Rapid Transcriptional Suppression

In cholangiocarcinoma models where mithramycin A fails to achieve 50% growth inhibition within 24 hours at concentrations up to 200 nM, chromomycin A3 delivers IC₅₀ values of 21–31 nM at the same time point across KKU-213, KKU-055, and KKU-100 cell lines [1]. This rapid-onset Sp1 suppression, coupled with S-phase arrest and caspase-dependent apoptosis induction, makes CMA3 the reagent of choice for time-course experiments examining early transcriptional responses in GC-rich promoter-driven cancers.

Biophysical Studies Requiring Prolonged DNA Target Residence Time

For single-molecule biophysics, surface plasmon resonance (SPR), or NMR studies where slow ligand dissociation is critical for detecting stable drug-DNA complexes, chromomycin A3's slow-exchange binding kinetics (k_off << 0.4 s⁻¹) offer a measurable advantage over mithramycin A (k_off = 0.4 s⁻¹) [2]. The extended residence time increases the experimental window for structural characterization of the drug-DNA complex.

Single-Site GC-Rich DNA Footprinting and Selective Promoter Blocking

The biphasic DNA melting profile and 1:1 binding stoichiometry of chromomycin A3 on sequences containing two adjacent GC-rich sites—in contrast to mithramycin A's 2:1 saturation—make CMA3 uniquely valuable for experiments that require selective occupation of a single Sp1/Sp3 binding site within a promoter while leaving an adjacent GC-box unoccupied [3]. This property is not achievable with mithramycin A or olivomycin.

High-Throughput Screening with Stringent DMSO Concentration Limits

Chromomycin A3's 90 mg/mL DMSO solubility (versus ~20 mg/mL for mithramycin A) enables preparation of concentrated stock solutions that minimize DMSO carryover into assay wells . This is particularly valuable for cell-based screens sensitive to solvent toxicity or for biochemical assays where DMSO concentrations must remain below 0.1% (v/v) to preserve enzyme or protein integrity.

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